Use of the dehydrophos biosynthetic enzymes to prepare antimicrobial analogs of alaphosphin†
Organic & Biomolecular Chemistry Pub Date: 2018-12-20 DOI: 10.1039/C8OB02860E
Abstract
The C-terminal domain of the dehydrophos biosynthetic enzyme DhpH (DhpH-C) catalyzes the condensation of Leu-tRNALeu with (R)-1-aminoethylphosphonate, the aminophosphonate analog of alanine called Ala(P). The product of this reaction, Leu-Ala(P), is a phosphonodipeptide, a class of compounds that have previously been investigated for use as clinical antibiotics. In this study, we show that DhpH-C is highly substrate tolerant and can condense various aminophosphonates (Gly(P), Ser(P), Val(P), 1-amino-propylphosphonate, and phenylglycine(P)) to Leu. Moreover, the enzyme is also tolerant with respect to the amino acid attached to tRNALeu. Using a mutant of leucyl tRNA synthetase that is deficient in its proofreading ability allowed the preparation of a series of aminoacyl-tRNALeu derivatives (Ile, Ala, Val, Met, norvaline, and norleucine). DhpH-C accepted these aminoacyl-tRNA derivatives and condensed the amino acid with L-Ala(P) to form the corresponding phosphonodipeptides. A subset of these peptides displayed antimicrobial activities demonstrating that the enzyme is a versatile biocatalyst for the preparation of antimicrobial peptides. We also investigated another enzyme from the dehydrophos biosynthetic pathway, the 2-oxoglutarate dependent enzyme DhpA. This enzyme oxidizes 2-hydroxyethylphosphonate to 1,2-dihydroxyethylphosphonate en route to L-Ala(P), but longer incubation results in overoxidation to 1-oxo-2-hydroxyethylphosphonate. This α-ketophosphonate was converted by the pyridoxal phosphate dependent enzyme DhpD into L-Ser(P). Thus, the dehydrophos biosynthetic enzymes can generate not only L-Ala(P) but also L-Ser(P).
![Graphical abstract: Use of the dehydrophos biosynthetic enzymes to prepare antimicrobial analogs of alaphosphin](http://scimg.chem960.com/usr/1/C8OB02860E.jpg)
Recommended Literature
- [1] Colorimetric response to mercury-induced abstraction of triethylene glycolligands from a gold nanoparticle surface†
- [2] Surface enhanced Raman scattering based reaction monitoring of in vitro decyclization of creatinine → creatine†
- [3] Inside front cover
- [4] Contents list
- [5] Relations between the synthesis conditions, composition, microstructure and superconducting properties of Bi-2212 based composites
- [6] Fluorogenic probes for disease-relevant enzymes
- [7] Aqueous aging of a silica coated TiO2 UV filter used in sunscreens: investigations at the molecular scale with dynamic nuclear polarization NMR
- [8] Role of the leaving group in the base-catalysed hydrolysis of pseudo-esters
- [9] Contents and Chemical Science
- [10] Hierarchical LiNi0.8Co0.15Al0.05O2 plates with exposed {010} active planes as a high performance cathode material for Li-ion batteries†
![Organic & Biomolecular Chemistry](https://scimg.chem960.com/usr/1/OB020006.jpg)
Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 17117-21-4
-
CAS no.: 107231-15-2
-
CAS no.: 16420-30-7